N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE” involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
- Formation of the pyrazole ring through a cyclization reaction involving hydrazine and a diketone.
- Introduction of the methoxyphenyl groups via electrophilic aromatic substitution.
- Attachment of the triazole ring through a click chemistry reaction.
- Coupling of the benzamide moiety using a peptide coupling reagent such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE” can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl groups would yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Medicine: As a potential therapeutic agent due to its unique structural features.
Industry: As a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of “N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE: shares structural similarities with other compounds containing pyrazole, triazole, and benzamide moieties.
Uniqueness
The uniqueness of “N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE” lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H32N6O5S |
---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C31H32N6O5S/c1-36-27(18-32-30(39)21-9-6-5-7-10-21)33-34-31(36)43-19-28(38)37-25(23-11-8-12-26(41-3)29(23)42-4)17-24(35-37)20-13-15-22(40-2)16-14-20/h5-16,25H,17-19H2,1-4H3,(H,32,39) |
InChI Key |
YRFQVZPNCQZTPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(C(=CC=C4)OC)OC)CNC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.